molecular formula C19H21F2NO3 B4899013 [3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methylfuran-3-yl)methanone

[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methylfuran-3-yl)methanone

Cat. No.: B4899013
M. Wt: 349.4 g/mol
InChI Key: QZNSOVVYUSPMLM-UHFFFAOYSA-N
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Description

[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methylfuran-3-yl)methanone is a complex organic compound that features a piperidine ring substituted with a difluorophenyl group, a hydroxymethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methylfuran-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of a piperidine derivative with a difluorophenylmethyl halide, followed by the introduction of a hydroxymethyl group through a hydroxymethylation reaction. The final step involves the coupling of the piperidine intermediate with a furan derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methylfuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Ammonia (NH₃), thiols (RSH)

Major Products

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, [3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methylfuran-3-yl)methanone may be studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of [3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methylfuran-3-yl)methanone involves its interaction with specific molecular targets. The difluorophenyl group may enhance its binding affinity to certain receptors, while the hydroxymethyl and furan groups may contribute to its overall biological activity. The exact pathways and targets involved would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • [3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methylfuran-3-yl)methanone
  • [3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methylthiophene-3-yl)methanone
  • [3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methylpyrrole-3-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct chemical and biological properties. Compared to similar compounds, the presence of the furan ring may enhance its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[3-[(2,4-difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2NO3/c1-13-16(5-8-25-13)18(24)22-7-2-6-19(11-22,12-23)10-14-3-4-15(20)9-17(14)21/h3-5,8-9,23H,2,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNSOVVYUSPMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCCC(C2)(CC3=C(C=C(C=C3)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methylfuran-3-yl)methanone
Reactant of Route 2
[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methylfuran-3-yl)methanone
Reactant of Route 3
[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methylfuran-3-yl)methanone
Reactant of Route 4
[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methylfuran-3-yl)methanone
Reactant of Route 5
Reactant of Route 5
[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methylfuran-3-yl)methanone
Reactant of Route 6
[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methylfuran-3-yl)methanone

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